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An Objective Comparison of MCLA-129 Efficacy in Non-Small Cell Lung Cancer

This guide provides a comprehensive cross-study comparison of the efficacy of MCLA-129, a
bispecific antibody targeting the epidermal growth factor receptor (EGFR) and mesenchymal-
epithelial transition factor (c-MET). The document is intended for researchers, scientists, and
drug development professionals, offering a detailed analysis of MCLA-129's performance
against alternative therapies in specific subsets of non-small cell lung cancer (NSCLC). All data
is presented in structured tables, with detailed experimental protocols and visual diagrams to
facilitate understanding.

Mechanism of Action

MCLA-129 is an antibody-dependent cellular cytotoxicity (ADCC) enhanced bispecific antibody.
It is designed to simultaneously target EGFR and c-MET, two key receptor tyrosine kinases
involved in tumor cell proliferation and survival.[1][2] Its proposed mechanisms of action
include:

« Inhibition of Ligand Binding: MCLA-129 blocks the binding of ligands like EGF to EGFR and
HGF to c-MET, thereby preventing receptor dimerization and subsequent activation of
downstream signaling pathways.[3][4]
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o Receptor Degradation: The binding of MCLA-129 can lead to the internalization and
degradation of both EGFR and c-MET receptors.[5]

e Immune-Mediated Cell Killing: As an IgG1 antibody, MCLA-129 can engage immune effector
cells to induce ADCC and antibody-dependent cellular phagocytosis (ADCP), leading to the
destruction of tumor cells.[1][2][3]

This dual-targeting approach is particularly relevant in NSCLC, where upregulation of c-MET
signaling is a known mechanism of resistance to EGFR inhibitors.[1]
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Figure 1: MCLA-129 Mechanism of Action.
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Efficacy in NSCLC with MET exon 14 Skipping
(METex14) Mutations

MCLA-129 has shown promising anti-tumor activity in patients with advanced or metastatic
NSCLC harboring METex14 skipping mutations.[6][7] Below is a comparison of its efficacy with
approved MET tyrosine kinase inhibitors (TKIs), capmatinib and tepotinib.
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Efficacy in NSCLC with EGFR exon 20 Insertion
(EGFRex20ins) Mutations
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The treatment landscape for NSCLC with EGFRex20ins mutations has been challenging due to

resistance to conventional EGFR TKIs. MCLA-129 is being evaluated in this patient population,

with amivantamab and platinum-based chemotherapy as key comparators.
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Efficacy in EGFR-Mutated NSCLC (Combination

Therapy)

MCLA-129 is also being investigated in combination with the third-generation EGFR TKI,

osimertinib, for patients with sensitizing EGFR mutations, both as a first-line treatment and for

those who have progressed on osimertinib.
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Experimental Protocols

MCLA-129 Phase 1/2 Clinical Trials (NCT04868877,
NCT04930432)

Study Design: These are ongoing, open-label, multicenter, non-randomized Phase 1/2
studies. The studies consist of a dose-escalation phase to determine the recommended
Phase 2 dose (RP2D) and dose-expansion cohorts to evaluate efficacy and safety in specific
patient populations.[6][7]

Patient Population: Patients with advanced or metastatic solid tumors, including NSCLC with
specific genomic alterations (METex14 skipping, EGFRex20ins, sensitizing EGFR mutations)
who have progressed on prior therapies.[6][7]

Treatment: MCLA-129 is administered as an intravenous (IV) infusion, with the RP2D
established at 1500 mg every two weeks (Q2W).[6][15] In the combination cohort,
osimertinib is administered orally at 80 mg once daily.[15][16]

Endpoints: The primary endpoint is safety and tolerability, and to determine the RP2D.
Secondary endpoints include Overall Response Rate (ORR) per RECIST v1.1, Duration of
Response (DoR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).[6][15]

Tumor Assessment: Tumor imaging is conducted every 8 weeks.[6][15]
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Figure 2: Generalized Clinical Trial Workflow.
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Comparative Logic

The evaluation of MCLA-129's efficacy is based on a comparison with established standards of
care and other targeted therapies for specific molecularly defined NSCLC populations. The
choice of comparator is critical for contextualizing the clinical potential of MCLA-129.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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